Piperazinas

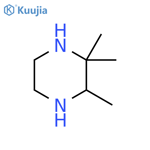

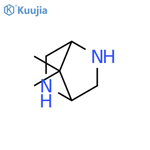

Piperazines are a class of organic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These nitrogen atoms are typically adjacent to each other, forming a heterocyclic backbone that is highly versatile in chemical synthesis and pharmaceutical applications.

Structurally, piperazines can be modified at various positions to introduce functional groups such as hydroxyl, carboxylic acid, or amine functionalities, which enhance their reactivity and potential for medicinal uses. They are widely used as building blocks in drug discovery due to their ability to interact with a wide range of biological targets.

In the pharmaceutical industry, piperazines have been employed in the development of antihistamines, analgesics, and anti-inflammatory agents owing to their favorable pharmacological properties. Additionally, they find applications in agrochemicals for pest control and as intermediates in the synthesis of various polymers.

Their broad structural diversity allows for tailoring molecules with specific biological activities, making piperazines indispensable tools in modern chemistry and drug development processes.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

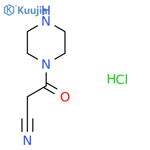

|

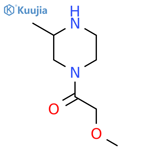

3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | 1394042-17-1 | C7H12ClN3O |

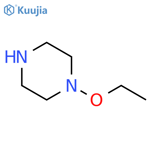

|

1-ethoxypiperazine | 1314933-43-1 | C6H14N2O |

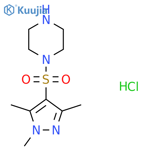

|

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride | 1576216-95-9 | C10H19ClN4O2S |

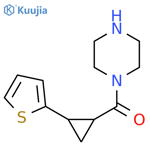

|

1-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine | 1204298-14-5 | C12H16N2OS |

|

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one | 1240573-34-5 | C8H16N2O2 |

|

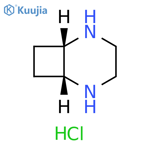

dihydrochloride | 2566777-95-3 | C6H13ClN2 |

|

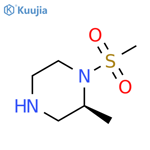

(2S)-1-methanesulfonyl-2-methylpiperazine | 956075-53-9 | C6H14N2O2S |

|

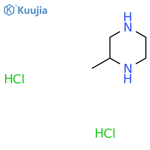

2-Methylpiperazine dihydrochloride | 66918-24-9 | C5H14Cl2N2 |

|

Piperazine, 2,2,3-trimethyl- | 802262-47-1 | C7H16N2 |

|

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane | 1935947-85-5 | C7H14N2 |

Literatura relevante

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

Proveedores recomendados

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados